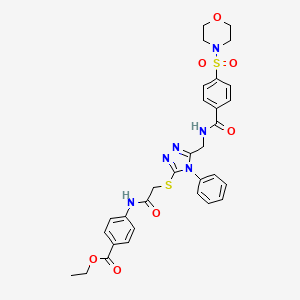
ethyl 4-(2-((5-((4-(morpholinosulfonyl)benzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 4-(2-((5-((4-(morpholinosulfonyl)benzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For this specific compound, the exact molecular structure is not provided in the searched resources .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the searched resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, these details for this specific compound are not provided in the searched resources .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
Research on compounds related to ethyl 4-(2-((5-((4-(morpholinosulfonyl)benzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate includes studies on their synthesis, structural characterization, and potential applications in various fields. For example, studies have demonstrated the synthesis of related compounds through various chemical reactions, providing insights into their chemical properties and potential uses in medicinal chemistry and material science. These compounds exhibit interesting physicochemical properties, including the ability to form stable complexes with other molecules, which could be valuable in drug development and the design of novel materials (El-Azab et al., 2016).
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of compounds structurally similar to this compound. These compounds have been synthesized and tested for their effectiveness against various microbial strains. Research indicates that some of these compounds exhibit significant antimicrobial activity, suggesting their potential as templates for developing new antimicrobial agents. The antimicrobial activity is attributed to the presence of specific functional groups that interact with microbial cell components, leading to inhibition or killing of the microbes (Bektaş et al., 2007).
Molecular Docking Studies
Molecular docking studies have been conducted to explore the interaction of similar compounds with biological targets. These studies provide valuable insights into the potential biological activities of these compounds, including their ability to bind to specific enzymes or receptors. Such research is crucial for the development of new drugs, as it helps identify compounds with promising biological activities that could be further optimized for therapeutic use. For instance, the docking studies of related compounds have shown potential inhibitory activity against specific enzymes, which could be exploited in the design of enzyme inhibitors for therapeutic applications (El-Azab et al., 2016).
Mécanisme D'action
Target of Action
The compound contains a 1,2,4-triazole ring, which is a common motif in many pharmaceuticals and agrochemicals. Compounds with this structure often exhibit diverse biological activities, including antifungal, antibacterial, and anti-inflammatory effects .
Mode of Action
The presence of a sulfonyl group and a benzamido group suggests that this compound might interact with its targets through hydrogen bonding or dipole-dipole interactions. These interactions could lead to changes in the conformation or activity of the target molecules .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Based on its structure, it could potentially interfere with the synthesis or function of certain proteins or enzymes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its size, polarity, and the presence of functional groups. For instance, the presence of an ethyl ester group might enhance its lipophilicity, potentially aiding in absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. It might inhibit or enhance the activity of certain proteins or enzymes, leading to downstream effects on cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its activity .
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and harmful effects. The safety data sheet (SDS) provides information about the potential hazards of a compound, its safe handling procedures, and emergency measures. The SDS for this specific compound is not provided in the searched resources .
Propriétés
IUPAC Name |
ethyl 4-[[2-[[5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O7S2/c1-2-44-30(40)23-8-12-24(13-9-23)33-28(38)21-45-31-35-34-27(37(31)25-6-4-3-5-7-25)20-32-29(39)22-10-14-26(15-11-22)46(41,42)36-16-18-43-19-17-36/h3-15H,2,16-21H2,1H3,(H,32,39)(H,33,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVJNOCJRNXQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

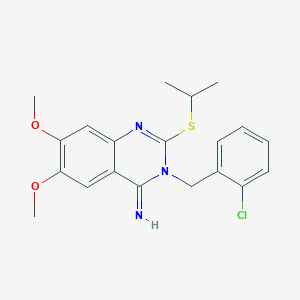
![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/no-structure.png)
![Ethyl 2-[(2-phenylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2522563.png)
![2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol](/img/structure/B2522567.png)
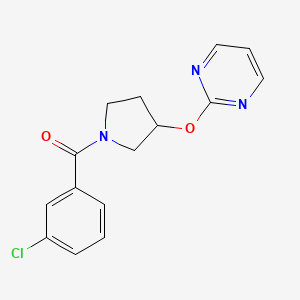

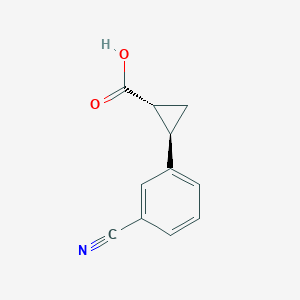

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2522572.png)
![2-(4-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2522573.png)
![Ethyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2522576.png)
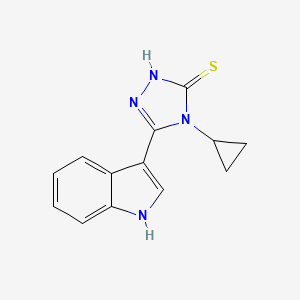
![1-(4-methoxyphenyl)-N-(4-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2522578.png)
